![molecular formula C18H19FN4O2 B2896369 2-(3-(4-fluorophenoxy)propyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one CAS No. 2034355-40-1](/img/structure/B2896369.png)
2-(3-(4-fluorophenoxy)propyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The fluorophenoxy group would likely contribute to the polarity of the molecule, while the multiple nitrogen atoms in the triazino and indazole rings could potentially act as hydrogen bond acceptors .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of the fluorophenoxy group, while its stability could be influenced by the presence of the multiple nitrogen-containing rings .Aplicaciones Científicas De Investigación
Antibacterial Agent Synthesis
Compounds containing 4-fluorophenoxy groups, such as the one , have been utilized in synthesizing new molecules with potential antibacterial properties. For instance, Holla, Bhat, and Shetty (2003) described the synthesis of fluorine-containing thiadiazolotriazinones, demonstrating their promising antibacterial activity in concentrations as low as 10 µg/mL (Holla, Bhat, & Shetty, 2003).
Cancer Treatment Research
Fluorophenoxy groups are also integral in compounds used for cancer treatment research. Wang et al. (2016) developed a series of tetrahydropyridophthalazinones as potent inhibitors of poly(ADP-ribose) polymerase (PARP), demonstrating significant efficacy in preventing the proliferation of cancer cells carrying BRCA1/2 mutations (Wang et al., 2016).
Metallochromic Properties
Compounds with fluorophenoxy components have been studied for their metallochromic properties. Hauck et al. (2007) synthesized phenothiazine-containing cruciforms, revealing their potential in sensory applications for metal cations due to shifts in emission and absorption when exposed to magnesium or zinc triflates (Hauck et al., 2007).
Crystal Structure Analysis
Liang (2009) synthesized a compound with a 4-fluorophenoxy group and analyzed its crystal structure, providing insights into the molecular architecture and potential applications in material science (Liang, 2009).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[3-(4-fluorophenoxy)propyl]-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O2/c19-13-6-8-14(9-7-13)25-11-3-10-22-18(24)17-15-4-1-2-5-16(15)21-23(17)12-20-22/h6-9,12H,1-5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYGHUGJZYDQMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=NN(C(=O)C3=C2C1)CCCOC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

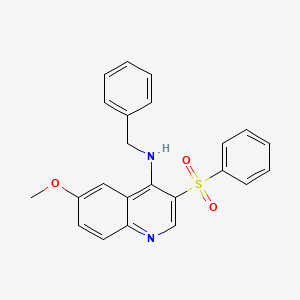
![8-(2,5-Dimethylphenyl)-1-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2896288.png)
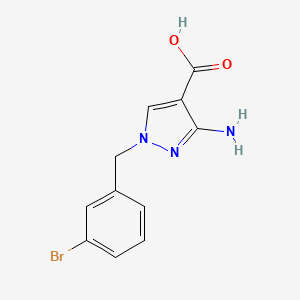

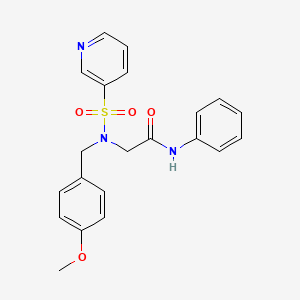
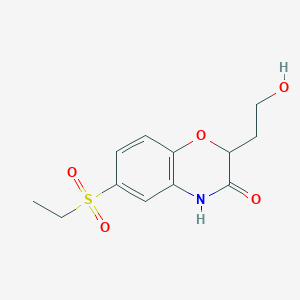

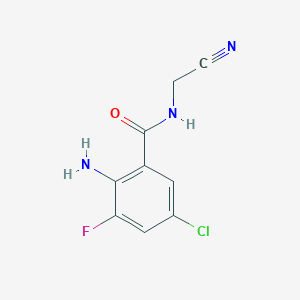
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2896297.png)


![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(4-chlorophenyl)ethan-1-one](/img/structure/B2896307.png)
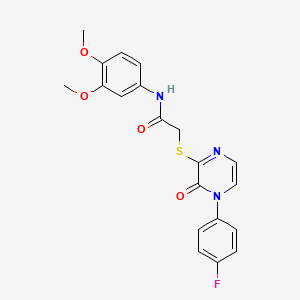
![Methyl 3-[4-(4-fluorophenyl)piperazino]-3-oxopropanoate](/img/structure/B2896309.png)